molecular formula C12H13ClN4O2 B2596568 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride CAS No. 2034527-77-8

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride

Cat. No.: B2596568
CAS No.: 2034527-77-8
M. Wt: 280.71
InChI Key: SEPGDDTVVNGOBL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid and pyrimidine, with an additional amino group . It’s a complex organic molecule that falls under the category of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of microwave irradiation, which can yield the desired products in less time and with higher purity . The process typically involves the esterification of the 4-aminobenzoic acid moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoic acid group attached to a pyrimidine ring via an amino group . The pyrimidine ring also has an additional methyl and amino group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups . The amino and carboxyl groups can participate in various reactions, including condensation and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It’s likely to be a solid at room temperature, given its complex structure .

Scientific Research Applications

Co-crystallization and Polymorphism

Benzoic acid derivatives, including structures similar to "3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride," have been studied for their co-crystallization behaviors with N-containing bases, such as 2-aminopyrimidine. These studies have revealed insights into stoichiometric variants, polymorphism, and twinning in crystal structures. The research highlights the impact of different preparative techniques, such as solution and solvent-drop grinding methods, on the polymorphism of co-crystals. These findings are significant in the context of pharmaceutical development and materials science, where the physical properties of substances can greatly influence their functionality and application (Skovsgaard & Bond, 2009).

Synthesis of N-10-methyl-4-thiofolic Acid

Research on the synthesis of N-10-methyl-4-thiofolic acid and related compounds provides insights into the potential inhibitors of the cofactor forms of tetrahydrofolate. These studies involve complex synthetic pathways that include the use of intermediates and reactions relevant to the chemistry of compounds like "this compound." Such research has implications for the development of therapeutic agents and the understanding of biochemical pathways (Elliott et al., 1975).

Hydrogen Bonding in Crystal Structures

The study of 2-Amino-4,6-dimethylpyrimidine with benzoic acid reveals the formation of hydrogen-bonded tetrameric units in crystal structures. These units consist of central pairs of aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with pendant benzoic acid molecules attached through additional hydrogen bonds. Such research provides valuable information on the molecular interactions and assembly of complex structures, which is crucial for the design of new materials and drugs (Meng et al., 2009).

Novel Synthesis Methods

Innovative synthesis methods for compounds such as 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3H)-Diones, which share structural similarities with "this compound," have been developed. These methods are important for the synthesis of heterocycles that have applications in pharmaceutical chemistry, including compounds with antibacterial and fungicidal activity (Osyanin et al., 2014).

Properties

IUPAC Name

3-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c1-7-5-10(13)16-12(14-7)15-9-4-2-3-8(6-9)11(17)18;/h2-6H,1H3,(H,17,18)(H3,13,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGDDTVVNGOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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